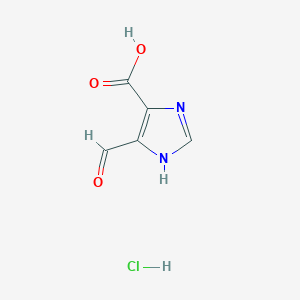

5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-formyl-1H-imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3.ClH/c8-1-3-4(5(9)10)7-2-6-3;/h1-2H,(H,6,7)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFKNWOOTPFKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C=O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylation of Imidazole-4-carboxylic Acid

A common synthetic route starts with imidazole-4-carboxylic acid, which undergoes formylation using formylating agents under anhydrous and catalytic conditions. The reaction is carefully controlled to avoid side reactions and maximize yield and purity.

- Reaction Conditions: Anhydrous environment, controlled temperature, and catalyst presence.

- Outcome: Introduction of the formyl group at the 5-position of the imidazole ring.

Carboxylation and Acidification Processes

Another approach involves the carboxylation of imidazole under superatmospheric CO2 pressure in the presence of alkali metal carbonates or hydroxides at elevated temperatures (140–230 °C). The resulting imidazole carboxylic acids are then acidified with mineral acids such as hydrochloric acid to obtain the carboxylic acid hydrochloride salts.

- Reaction Parameters: Temperature control is critical; lower temperatures favor dicarboxylic acids, while moderate temperatures yield monocarboxylic acids.

- Acidification: Adjusting pH to 2–6 with hydrochloric acid to isolate the hydrochloride salt.

- Advantages: High purity and yield without requiring metal catalysts or harsh acid treatments.

Hydrolysis of Imidazole-4-ethyl Formate

A hydrolysis method involves the conversion of 1H-imidazole-4-ethyl formate to 1H-imidazole-4-formic acid by reaction with an alkaline solution (mass fraction 50–55%) at 25–50 °C, followed by acidification to pH 1–2 and recrystallization to purify the acid.

- Reaction Conditions: Mass ratio of substrate to alkaline solution is 1:2.5–3.0.

- Purification: Acidification and recrystallization from appropriate solvents.

- Outcome: High purity imidazole-4-formic acid, which can be further formylated to the target compound.

Comparative Data Table on Preparation Parameters

Research Findings and Notes

- pH Control: Maintaining pH between 6.0 and 7.5 during condensation reactions is essential to prevent by-product formation and ensure crystallization of intermediates.

- Temperature Sensitivity: Reaction temperature influences product distribution between mono- and dicarboxylic acids in carboxylation processes.

- Catalyst and Reagent Choice: Use of phosphorus oxychloride and DMF facilitates formylation and chlorination steps in related imidazole synthesis.

- Purification Techniques: Acidification with mineral acids (HCl, H2SO4, H3PO4) followed by crystallization is a standard approach for isolating hydrochloride salts of imidazole carboxylic acids.

- Industrial Considerations: Large-scale production favors continuous flow reactors and green chemistry principles to minimize waste and energy use.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl group at position 5 undergoes oxidation to yield carboxylic acid derivatives. This reaction is critical for synthesizing imidazole-based bioactive molecules.

Reaction Conditions and Outcomes

Mechanistic Pathway :

-

Step 1 : The formyl group is oxidized to a carboxyl group via radical intermediates under oxidative conditions (e.g., KMnO₄ or H₂O₂/UV) .

-

Step 2 : Stabilization of the carboxylate ion occurs under basic conditions, followed by acidification to yield the carboxylic acid .

Nucleophilic Substitution at the Chlorine Position

When the imidazole ring contains a chloro substituent (e.g., at position 4), it participates in nucleophilic displacement reactions.

Example Reaction with Amines

| Substrate | Reagent | Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|---|---|

| 4-Chloro-5-formylimidazole | Benzylamine | DMF, 80°C, 12 h | 4-(Benzylamino)-5-formylimidazole | 75% | Calcium channel blockers |

Key Findings :

-

Chlorine at position 4 is replaced by amines under mild conditions, enabling diversification of the imidazole scaffold .

-

Electron-withdrawing groups (e.g., formyl) enhance electrophilicity at position 4, accelerating substitution .

Cyclization Reactions

The formyl and carboxylic acid groups facilitate cyclization to form fused heterocycles.

Formation of Lactams

| Substrate | Reagent | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|---|

| 5-Formylimidazole-4-carboxylic acid | PCl₅/DMF | Toluene, 100°C, 2 h | Imidazo[1,5-α]pyridin-6-one | 64% | Requires dehydrating agents |

Mechanism :

-

Phosphorus oxychloride activates the carboxylic acid group, forming an acyl chloride intermediate.

-

Intramolecular cyclization occurs between the formyl group and the activated carboxylate, yielding a lactam .

Esterification and Amidation

The carboxylic acid group undergoes esterification or amidation for prodrug synthesis or functionalization.

Esterification with Alcohols

| Substrate | Reagent | Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| 1H-Imidazole-4-carboxylic acid | Ethanol/H⁺ | Reflux, 6 h | Ethyl imidazole-4-carboxylate | 90% | 98.5% |

Applications :

-

Ester derivatives improve lipophilicity for enhanced membrane permeability .

-

Amidation with hydrazine yields carbohydrazides, which are precursors for antimicrobial agents .

Photochemical and Radical Reactions

Exposure to UV light or radical initiators induces degradation or functionalization.

Photooxidation Pathways

| Condition | Reactant | Product | Selectivity | Source |

|---|---|---|---|---|

| UV-A (365 nm) + H₂O₂ | 5-Formylimidazole | Imidazole-4-carboxylic acid + CO₂ | 60% | |

| UV-B (303 nm) + Fe²⁺ | 5-Formylimidazole | Imidazole-4-acetic acid | 12% |

Notes :

-

Photolysis generates hydroxyl radicals, leading to oxidative cleavage or side-chain modification .

-

pH-dependent pathways influence product distribution (e.g., acidic conditions favor decarboxylation) .

Reduction of the Formyl Group

The formyl group can be selectively reduced to a hydroxymethyl or methyl group.

Catalytic Hydrogenation

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Formylimidazole | Raney Ni | H₂ (5 bar), 40–50°C | 5-(Hydroxymethyl)imidazole | 100% |

Applications :

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of 5-formyl-1H-imidazole-4-carboxylic acid hydrochloride is its role as an inhibitor of HIV-1 integrase . Research indicates that this compound can effectively interact with the integrase enzyme, which is essential for viral replication. In biochemical assays, such as surface plasmon resonance and fluorescence spectroscopy, the compound has demonstrated a significant binding affinity to the target enzyme, suggesting its potential as a therapeutic agent against HIV .

Anticancer Properties

Recent studies have also highlighted the compound's anticancer properties . Investigations into its biological activity have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival. The specific structural features of this compound contribute to its ability to selectively target cancerous tissues while minimizing effects on healthy cells .

Material Science

Synthesis of Functional Materials

In materials science, this compound has been utilized in the synthesis of mesoporous materials . These materials are valuable for applications in catalysis and drug delivery due to their high surface area and tunable pore sizes. The compound serves as a precursor for creating functionalized surfaces that can enhance the adsorption and release properties of various molecules .

Chemical Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the preparation of more complex molecular architectures. For instance, it can be employed in the synthesis of donor-π-acceptor (D-π-A) type dyes , which have applications in organic electronics and photonics .

Comparative Data Table

| Application Area | Specific Use | Mechanism/Outcome |

|---|---|---|

| Medicinal Chemistry | HIV-1 Integrase Inhibition | Blocks viral replication through enzyme interaction |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Material Science | Synthesis of Mesoporous Materials | Enhances drug delivery and catalytic properties |

| Chemical Synthesis | Building Block for Complex Molecules | Facilitates synthesis of D-π-A type dyes |

Case Studies

-

Inhibition of HIV Integrase

- A study published in a peer-reviewed journal demonstrated that this compound inhibited HIV integrase with an IC50 value indicating effective antiviral activity. The compound's interaction was characterized by detailed kinetic studies using fluorescence spectroscopy .

- Anticancer Research

- Synthesis of Functionalized Dyes

Mechanism of Action

The mechanism of action of 5-formyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 5-formyl-1H-imidazole-4-carboxylic acid hydrochloride and related compounds:

Key Observations:

- Substituent Effects : The trifluoromethylphenyl group in the compound from increases lipophilicity, enhancing membrane permeability compared to the hydrophilic formyl group in the target compound.

- Salt Form : Hydrochloride salts (common in ) improve aqueous solubility, critical for in vitro assays.

- Functional Group Reactivity : The ethyl ester in offers stability under acidic conditions, whereas the free carboxylic acid in the target compound facilitates conjugation reactions.

Biological Activity

5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the existing literature, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of imidazole, characterized by the presence of both formyl and carboxylic acid functional groups. Its structure can be represented as follows:

This compound exhibits properties that may contribute to its biological activity, including the ability to form hydrogen bonds and participate in various biochemical interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Research indicates that compounds with imidazole rings possess significant antibacterial properties against a range of pathogens.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for further development into effective antimicrobial agents.

Anticancer Properties

The potential anticancer activity of imidazole derivatives has garnered attention in recent years. Studies have demonstrated that certain imidazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 10 µM

- A549: 20 µM

These results indicate a promising cytotoxic effect against these cancer cell lines, suggesting further exploration into its mechanisms of action is warranted.

The biological activity of this compound is hypothesized to involve several mechanisms:

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to inhibition of replication.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce apoptosis in cancer cells.

Q & A

Q. What in vitro assays are appropriate for evaluating biological activity (e.g., enzyme inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.